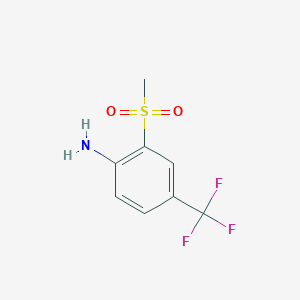

2-(Methylsulfonyl)-4-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methylsulfonyl)-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3NO2S It is characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to an aniline ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)aniline typically involves the introduction of the methylsulfonyl and trifluoromethyl groups onto an aniline ring. One common method is through the sulfonylation of 4-(trifluoromethyl)aniline using methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Nucleophilic Substitution Reactions

The methylsulfonyl group acts as a strong leaving group, enabling nucleophilic substitution under specific conditions:

-

Alkylation : Reaction with Grignard reagents replaces the methylsulfonyl group with alkyl chains. For example, treatment with methylmagnesium bromide yields 4-(trifluoromethyl)-N-methylaniline derivatives .

-

Amination : Substitution with amines (e.g., benzylamine) produces secondary amines, facilitated by polar aprotic solvents like DMSO at elevated temperatures (80–120°C).

Key Reaction Conditions

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkylation | RMgX (Grignard) | THF | 0–25°C | 60–75% |

| Amination | Amines, K₂CO₃ | DMSO | 80°C | 50–68% |

Electrophilic Aromatic Substitution

The electron-withdrawing groups deactivate the ring, directing electrophiles to the meta position relative to the trifluoromethyl group. Notable reactions include:

-

Nitration : Occurs at the meta position using HNO₃/H₂SO₄, yielding 3-nitro derivatives.

-

Halogenation : Bromination with Br₂/FeBr₃ produces 3-bromo-2-(methylsulfonyl)-4-(trifluoromethyl)aniline.

Substituent Effects on Reactivity

| Substituent | Electronic Effect | Preferred Position for EAS |

|---|---|---|

| –CF₃ | Strong -I, -C | meta to –CF₃ |

| –SO₂CH₃ | Strong -I | para to –SO₂CH₃ |

Coupling Reactions

The amino group participates in palladium-catalyzed cross-coupling reactions:

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂/Xantphos, yielding biaryl amines .

-

Suzuki-Miyaura Coupling : Boronic acids react at the para position of the amino group with Pd(PPh₃)₄ as a catalyst.

Example Reaction

This compound+PhB(OH)2Pd(PPh3)4,Na2CO34-(Trifluoromethyl)-2’-(methylsulfonyl)biphenyl-4-amine(85% yield)[4]

Reduction and Oxidation

-

Reduction of Sulfonyl Group : LiAlH₄ reduces –SO₂CH₃ to –SCH₃ under anhydrous conditions.

-

Oxidation of Amine : HNO₂ converts the amino group to a nitroso derivative, which further oxidizes to nitro under strong acidic conditions.

Redox Pathways

| Process | Reagents | Product |

|---|---|---|

| Sulfonyl Reduction | LiAlH₄, THF | 2-(Methylthio)-4-(trifluoromethyl)aniline |

| Amine Oxidation | HNO₂, H₂SO₄ | 2-(Methylsulfonyl)-4-(trifluoromethyl)nitrobenzene |

Multicomponent Reactions

In metallaphotoredox systems, the compound undergoes trifluoromethylation cascades. For instance, [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ and Ni(NO₃)₂ catalyze three-component couplings with alkenes and amines to form N-trifluoroalkylated anilines .

Key Catalytic System

-

Catalyst : Ir/Ni dual system

-

Solvent : DMSO/DME (3:1)

-

Additives : Hantzsch ester (reductant), triflic acid (proton source)

Biological Activity Modulation

While not a direct reaction, structural analogs demonstrate that the trifluoromethyl group enhances lipophilicity and membrane permeability, while the methylsulfonyl group engages in hydrogen bonding with enzymatic targets (e.g., kinase inhibition) .

科学的研究の応用

Pharmaceutical Applications

-

Antimycobacterial Activity :

Recent studies have highlighted the potential of 2-(Methylsulfonyl)-4-(trifluoromethyl)aniline as a lead compound in developing antimycobacterial agents. For instance, a series of derivatives were synthesized and tested against Mycobacterium tuberculosis, demonstrating promising activity and metabolic stability . -

Structure-Activity Relationship (SAR) :

The compound's structure has been optimized for better solubility and potency. In a study, derivatives were evaluated for their pharmacokinetic properties, revealing that modifications led to improved bioavailability and efficacy in vivo . -

Mechanistic Studies :

Mechanistic investigations have shown that compounds derived from this compound can exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for active compounds ranged from 0.070 to 35.8 μM, indicating their potential as effective antimicrobial agents .

Agrochemical Applications

-

Pesticide Intermediates :

The compound serves as an important intermediate in the synthesis of pesticide formulations. Its structural features allow for the development of novel insecticides that target specific pests while minimizing environmental impact . -

Development of Insecticidal Compounds :

Research has indicated that derivatives of this compound can be utilized to create pyrazole-type insecticides, enhancing their efficacy and reducing non-target effects in agricultural settings .

Case Studies

-

Study on Antimicrobial Efficacy :

In a study focusing on the efficacy of various benzylated intermediates derived from salicylanilide, compounds containing the trifluoromethyl group exhibited superior antimicrobial activity compared to their non-trifluorinated counterparts . This highlights the importance of the trifluoromethyl moiety in enhancing biological activity. -

Pharmacokinetic Evaluation :

A pharmacokinetic study evaluated the bioavailability of a derivative of this compound, showing significantly improved absorption rates when compared to traditional sulfone compounds. This suggests that modifications to the sulfone group can lead to better therapeutic profiles in vivo .

作用機序

The mechanism of action of 2-(Methylsulfonyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The methylsulfonyl group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

- 4-(Methylsulfonyl)-2-(trifluoromethyl)aniline

- 2-Fluoro-4-methylaniline

- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Comparison: 2-(Methylsulfonyl)-4-(trifluoromethyl)aniline is unique due to the specific positioning of the methylsulfonyl and trifluoromethyl groups on the aniline ring. This configuration can influence its reactivity and interactions compared to similar compounds. For instance, the trifluoromethyl group can significantly impact the compound’s electronic properties, making it more reactive in certain chemical reactions.

生物活性

2-(Methylsulfonyl)-4-(trifluoromethyl)aniline is an aromatic compound characterized by a methylsulfonyl group and a trifluoromethyl group attached to an aniline structure. Its molecular formula is C₈H₈F₃NO₂S, and it has a molecular weight of approximately 239.22 g/mol. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its unique chemical properties and biological activities.

The presence of the methylsulfonyl and trifluoromethyl groups significantly influences the compound's reactivity and biological activity. The methylsulfonyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group enhances electron-withdrawing properties, stabilizing certain intermediates during reactions. This dual functionality contributes to its potential as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings regarding its biological interactions.

Antimicrobial Activity

Studies have shown that compounds with similar structural features to this compound possess significant antibacterial properties. For instance, derivatives containing the sulfonyl group have been evaluated for their minimum inhibitory concentrations (MICs) against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Various |

| Compound A (similar structure) | 4.88 | B. mycoides |

| Compound B (similar structure) | 8.95 | E. coli |

| Compound C (similar structure) | 35.8 | C. albicans |

Note: The specific MIC for this compound is yet to be determined.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines, including breast carcinoma (MCF-7) and chronic myeloid leukemia (K562). The half-maximal inhibitory concentration (IC50) values indicate its potency in inhibiting cell proliferation.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3-6 |

| K562 | 1.4-4.5 |

| THP-1 | >10 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially including enzymes or receptors involved in cellular signaling pathways. The sulfonyl group may enhance binding affinity, while the trifluoromethyl group could stabilize interactions with target proteins.

Case Studies

Recent investigations into related compounds have highlighted the importance of structural modifications on biological activity. For example, studies focusing on urea derivatives with sulfonyl groups showed enhanced antibacterial properties compared to their counterparts lacking such groups . This suggests that similar modifications in this compound could further optimize its therapeutic potential.

特性

IUPAC Name |

2-methylsulfonyl-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-15(13,14)7-4-5(8(9,10)11)2-3-6(7)12/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCBYDWDPJOUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。